molecular formula C18H12F6N6O B611663 Verdinexor CAS No. 1392136-43-4

Verdinexor

カタログ番号 B611663
CAS番号: 1392136-43-4
分子量: 442.3254
InChIキー: OPAKEJZFFCECPN-XQRVVYSFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Verdinexor, also known as KPT-335, is a selective inhibitor of nuclear export (SINE) that blocks chromosome region maintenance 1 (CRM1) . It is used in the treatment of lymphoma in dogs . It is part of a novel class of small molecules known as SINE compounds .


Molecular Structure Analysis

The molecular formula of this compound is C18H12F6N6O . The average mass is 442.318 Da and the monoisotopic mass is 442.097687 Da .


Chemical Reactions Analysis

This compound is a potent, orally available, and well-tolerated XPO1 inhibitor . It inhibits the nuclear export of approximately 220 cargoes . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses and is linked to its global anti-inflammatory effects .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 98.2±0.5 cm3, and a molar volume of 296.4±7.0 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

科学的研究の応用

腫瘍学

Verdinexorは、核輸出選択的阻害剤(SINE)であり、腫瘍学において大きな可能性を示しています {svg_1}. 単剤療法および他の治療薬との併用療法において、特に薬剤耐性の場合に利点が示されています {svg_2}. 骨髄移植の有効性を高める役割も注目されています {svg_3}.

血液悪性腫瘍

This compoundは、多発性骨髄腫やびまん性大細胞型B細胞リンパ腫など、さまざまな腫瘍の種類の治療に使用されてきました {svg_4}. 核内にタンパク質を閉じ込め、腫瘍抑制機能の再活性化と癌細胞のアポトーシス誘導をもたらします {svg_5}.

固形腫瘍

This compoundの応用は、唾液腺腫瘍、再発性膠芽腫、転移性トリプルネガティブ乳がん、去勢抵抗性前立腺がんなど、複雑な症例に対処する、さまざまな固形腫瘍を包含するように拡大しています {svg_6}.

抗炎症療法

This compoundは、腫瘍学を超えて、抗炎症療法の可能性で注目を集めています {svg_7}. 主要な炎症性経路への影響は、敗血症、COVID-19を含むウイルス感染症、デュシェンヌ型筋ジストロフィーやパーキンソン病などの慢性炎症性疾患などの管理のための新しい道を提供します {svg_8}.

ウイルス感染症

This compoundは、in vitroで呼吸器合胞体ウイルス(RSV)の複製を抑制する可能性を示しています {svg_9}. XPO1媒介核輸出を阻害し、RSV Mタンパク質の核蓄積とRSVレベルの低下につながります {svg_10}.

自己免疫疾患/炎症性疾患

This compoundは、さまざまなウイルス関連の適応症と、自己免疫疾患/炎症性疾患において評価されています {svg_11}. これらの病態の管理における可能性について研究されています {svg_12}.

犬の癌

興味深いことに、this compoundは、リンパ腫を含む犬の癌の治療についても研究されています {svg_13}.

これらの分野はそれぞれ、this compoundの応用のためのユニークな機会を提供します. ただし、this compoundの長期的な安全性と有効性を検証するには、広範な研究が必要であり、さまざまな疾患の臨床診療への統合に焦点を当てています {svg_14}.

作用機序

Target of Action

Verdinexor primarily targets the protein known as Chromosome Region Maintenance 1 (CRM1) , also referred to as Exportin 1 (XPO1) . CRM1/XPO1 is a nuclear export protein that plays a crucial role in the transport of specific proteins between the nucleus and the cytoplasm .

Mode of Action

This compound functions as a Selective Inhibitor of Nuclear Export (SINE) . It inhibits the nuclear export of approximately 220 cargoes . By blocking CRM1/XPO1, this compound prevents certain proteins from leaving the nucleus of cancer cells . This allows these proteins to control the growth and prevent the spread of cancerous cells .

Biochemical Pathways

The inhibition of nuclear export by this compound leads to the dampening of the NF-κB and IL-6 responses . This pleiotropic effect is linked to its global anti-inflammatory effects . The nuclear retention of key tumor suppressor proteins (TSP) and growth regulatory proteins (GRP) such as p53, p21, pRB, FOXO, and NF-κB is forced by XPO1 inhibition .

Pharmacokinetics

This compound, when administered orally, is well absorbed in dogs and achieves therapeutic levels with doses of 1 to 3 mg/kg . It is given orally twice per week, with at least 72 hours between doses .

Result of Action

The treatment with this compound results in a significant decrease in germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen . Furthermore, levels of pro-inflammatory cytokines, chemokines, and B cell survival factors are all significantly decreased . This demonstrates this compound’s efficacy in reducing the generation, survival, and function of auto-reactive immune cells without affecting normal cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that dogs be fed immediately before administering this compound, as this increases the amount of drug absorbed into the bloodstream . Furthermore, the drug’s efficacy can be affected by the presence of concurrent serious infections or diseases .

Safety and Hazards

Verdinexor should be given to dogs immediately after eating, as this increases the amount of drug absorbed into the bloodstream . The most common adverse reactions associated with this compound were anorexia, vomiting, diarrhea, weight loss, lethargy, increased water intake, increased urination, elevated liver enzymes, and low platelet count .

将来の方向性

Verdinexor has been conditionally approved by the FDA for the treatment of lymphoma in dogs . It has shown potential as a broad-spectrum antiviral drug . The company has up to five years to complete effectiveness studies to support a full approval .

特性

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022535
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392136-43-4
Record name Verdinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERDINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verdinexor
Reactant of Route 2
Reactant of Route 2
Verdinexor
Reactant of Route 3
Verdinexor
Reactant of Route 4
Reactant of Route 4
Verdinexor
Reactant of Route 5
Reactant of Route 5
Verdinexor
Reactant of Route 6
Reactant of Route 6
Verdinexor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。